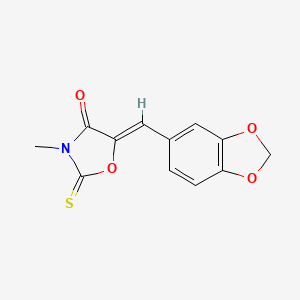![molecular formula C23H18N4O5S B11642579 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B11642579.png)
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(1,3-benzoxazol-2-il)-2-metoxifenil]carbamotioil}-2-metil-3-nitrobenzamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzoxazol. Los compuestos de benzoxazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[5-(1,3-benzoxazol-2-il)-2-metoxifenil]carbamotioil}-2-metil-3-nitrobenzamida típicamente involucra la reacción de 2-aminobenzoxazol con isotiocianato de benzoilo bajo condiciones controladas . La reacción se lleva a cabo en un solvente adecuado, como metanol, y requiere un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimizaría para el rendimiento y la pureza, con estrictas medidas de control de calidad implementadas para garantizar la coherencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[5-(1,3-benzoxazol-2-il)-2-metoxifenil]carbamotioil}-2-metil-3-nitrobenzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
N-{[5-(1,3-benzoxazol-2-il)-2-metoxifenil]carbamotioil}-2-metil-3-nitrobenzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de blanqueadores ópticos y otros materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de N-{[5-(1,3-benzoxazol-2-il)-2-metoxifenil]carbamotioil}-2-metil-3-nitrobenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Benzoxazol: Un análogo más simple con una estructura de anillo de oxazol fusionado al benceno.
Benzotiazol: Similar al benzoxazol pero con un átomo de azufre reemplazando el átomo de oxígeno.
Bencimidazol: Similar al benzoxazol pero con un átomo de nitrógeno reemplazando el átomo de oxígeno.
Unicidad
N-{[5-(1,3-benzoxazol-2-il)-2-metoxifenil]carbamotioil}-2-metil-3-nitrobenzamida es único debido a sus grupos funcionales y características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de grupos benzoxazol y carbamotioil lo hace particularmente versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C23H18N4O5S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O5S/c1-13-15(6-5-8-18(13)27(29)30)21(28)26-23(33)25-17-12-14(10-11-19(17)31-2)22-24-16-7-3-4-9-20(16)32-22/h3-12H,1-2H3,(H2,25,26,28,33) |
Clave InChI |
JMIGHSOOIITKKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11642498.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11642504.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11642510.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642516.png)
![(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642517.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11642518.png)
![(4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11642524.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11642525.png)

![5-(4-tert-butylphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642553.png)


![4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11642576.png)
![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B11642581.png)
